

Application Notes: Expansion Microscopy for High-Resolution Neuroglial Imaging

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Compound of Interest

Compound Name: neuroglian

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Introduction

Expansion Microscopy (ExM) is a powerful imaging technique that enables the visualization of biological specimens at the nanoscale using conventional diffraction-limited microscopes.^{[1][2]} The fundamental principle of ExM involves embedding a fixed biological sample into a swellable hydrogel, anchoring key biomolecules to the gel matrix, and then mechanically homogenizing the sample to allow for isotropic physical expansion when dialyzed in water.^{[1][3]} ^[4] This physical magnification, typically around 4 to 4.5-fold in linear dimension, effectively increases the spatial separation between fluorescent labels, allowing structures previously smaller than the diffraction limit of light (~250 nm) to be resolved.^{[1][5]} The process also renders the tissue transparent, further improving imaging quality.^{[3][6]}

Application for Neuroglial Imaging

The complex and fine morphology of neuroglial cells—such as astrocytes and microglia—has historically presented a significant challenge for conventional light microscopy.^[7] Many of their delicate processes, which are critical for functions like synaptic modulation, metabolic support, and immune surveillance, are too small to be accurately resolved. ExM provides a transformative solution to this challenge.

By applying ExM to brain tissue, researchers can visualize the intricate three-dimensional architecture of glial cells with unprecedented detail.^[8] This has profound implications for neuroscience research and drug development:

- Resolving Fine Processes: ExM enables the clear visualization of the finest astrocytic and microglial processes, which is essential for understanding their interaction with synapses and blood vessels.[7][9] For example, ExM has been used to resolve connexin-43 puncta on astrocytes, providing strong evidence of their functional roles within neural circuits.[1]
- Analyzing Synaptic Interactions: The technique allows for the precise measurement of the proximity between glial processes and synaptic elements (e.g., pre-synaptic boutons and post-synaptic densities).[1][9] This is crucial for studying activity-dependent synapse remodeling and the role of glia in synaptic pruning during development and disease.[9]
- Studying Neuropathology: In the context of neurodegenerative diseases like Alzheimer's, ExM can be used to examine the relationship between pathological protein aggregates (e.g., amyloid-beta plaques) and the surrounding glial cells.[5][6] This can reveal how astrocytes and microglia respond to and potentially contribute to disease progression.
- Facilitating Large-Volume Imaging: Because the expanded tissue-hydrogel hybrid is transparent, ExM facilitates high-resolution imaging deep within large tissue volumes, enabling the reconstruction of entire glial cells and their territories within intact neural circuits. [1][6]

Quantitative Data

The success of an ExM experiment often depends on balancing the expansion factor with the retention of fluorescent signal. The duration of enzymatic digestion is a critical parameter that influences both.

Table 1: Effect of Proteinase K Digestion Time on Expansion and Fluorescence This table summarizes the inverse relationship between digestion time and fluorescence intensity and the direct relationship between digestion time and the resulting expansion factor, based on studies of reporter-labeled neurons in mouse brain tissue.[10][11]

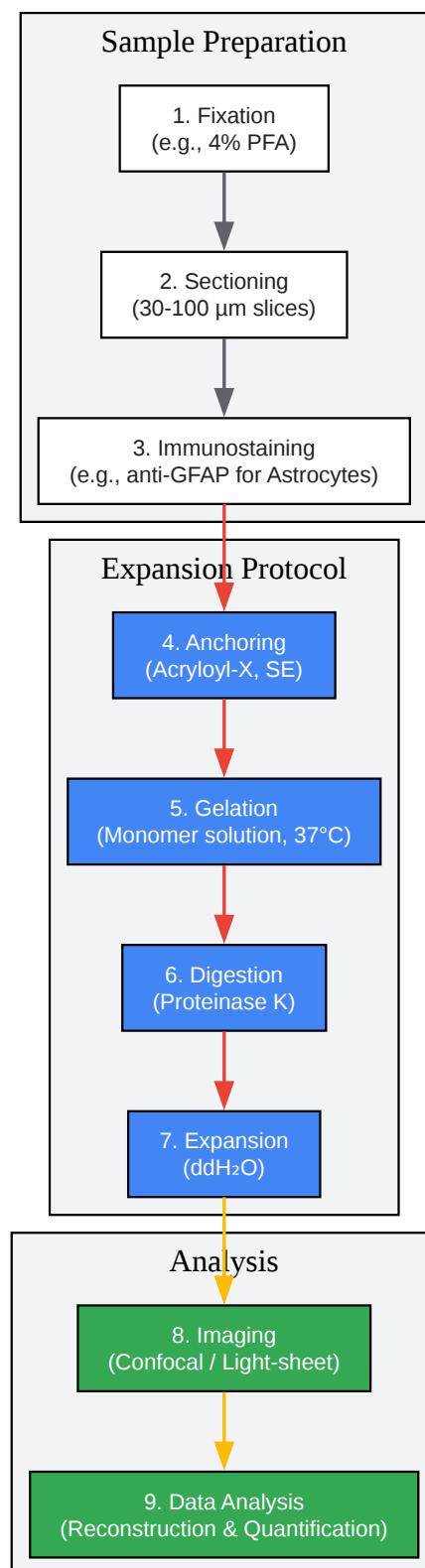
Digestion Time (hours)	Relative Fluorescence Intensity	Micro Expansion Factor (Cell Soma Area)	Key Observation
2	Highest	~2.5x	Significant background fluorescence may remain. [10]
4	High	~2.5x	No significant difference in expansion compared to 2-hr. [10] [11]
8	Moderate	~3.0x	Optimal balance: retains robust fluorescence with a significant increase in expansion. [10] [12]
16 (Overnight)	Lowest	~3.2x	Achieves maximum expansion but with significant loss of fluorescence signal. [10] [11]

Table 2: Typical Expansion Factors and Achieved Resolution in Neuroglial Imaging

Parameter	Typical Value	Source
Linear Expansion Factor	3x - 5x	[13] [14]
Volumetric Expansion	64x - 125x	[1]
Effective Post-ExM Resolution	~60 - 70 nm	[1] [12]
Anisotropy (Distortion in X-Y plane)	~7%	[13] [14]

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical protein-retention expansion microscopy (proExM) protocol for neuroglial imaging.

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Caption: General workflow for protein-retention expansion microscopy (proExM) of neuroglia.

Detailed Experimental Protocol: ProExM for Neuroglial Imaging in Brain Tissue

This protocol is synthesized from established methods for protein-retention expansion microscopy (proExM) in brain tissue.[10][12][15] It is optimized for visualizing neuroglia such as astrocytes using markers like Glial Fibrillary Acidic Protein (GFAP).[13][14]

CRITICAL: The timing of gelation and digestion steps is crucial for successful and isotropic expansion.[15] Prepare gelling solution immediately before use and keep it cold to prevent premature polymerization.[15]

I. Reagents & Solutions

- Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
- Cryoprotectant: 30% (w/v) Sucrose in PBS.[15]
- Anchoring Solution: 0.1 mg/mL Acryloyl-X, SE (AcX) in PBS. (Prepare from a 10 mg/mL stock in DMSO).[14]
- Monomer Solution (for Gelation):
 - 8.6% (w/v) Sodium Acrylate (SA)
 - 2.5% (w/v) Acrylamide (AA)
 - 0.15% (w/v) N,N'-Methylenebisacrylamide (BIS)
 - 11.7% (w/v) NaCl
 - in 1X PBS
 - Store at -20°C. Thaw and keep on ice before use.[11]
- Gelation Initiators (Prepare fresh):
 - 10% (w/v) Ammonium Persulfate (APS)

- 10% (v/v) Tetramethylethylenediamine (TEMED)
- Digestion Buffer:
 - 50 mM Tris-HCl (pH 8.0)
 - 1 mM EDTA
 - 0.5% Triton X-100
 - 0.8 M NaCl
- Digestion Enzyme: Proteinase K (ProK), 8 units/mL in Digestion Buffer. (Add immediately before use).[15][16]
- Blocking Buffer: 5% (v/v) Normal Donkey Serum and 0.3% Triton X-100 in PBS.
- Antibody Dilution Buffer: 1% (w/v) Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.

II. Tissue Preparation and Fixation (Day 1)

- Perfusion the animal with ice-cold PBS followed by 4% PFA.
- Post-fix the brain in 4% PFA overnight at 4°C.[15]
- Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours).[15]
- Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
- Section the brain into 30-50 μ m thick slices using a cryostat or freezing microtome. Store slices in a glycerol-based cryoprotectant solution at -20°C or proceed directly to staining.[15]

III. Immunostaining (Pre-Expansion Labeling) (Days 2-4)

- Wash free-floating sections three times in PBS for 10 minutes each to remove cryoprotectant.[15]

- Permeabilize and block the sections in Blocking Buffer for 2 hours at room temperature.[14][15]
- Incubate sections with the primary antibody (e.g., rabbit anti-GFAP for astrocytes) diluted in Antibody Dilution Buffer for 48 hours at 4°C with gentle agitation.[14]
- Wash sections three times in PBS with 0.1% Triton X-100 (PBST) for 15 minutes each.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in Antibody Dilution Buffer overnight at 4°C.
 - Note: Avoid cyanine dyes (Cy3, Cy5) as they can be degraded during polymerization. Use compatible dyes like Alexa Fluor 488, 546, or ATTO 647N.[15]
- Wash sections three times in PBS for 15 minutes each.

IV. Anchoring (Day 5)

- Incubate the immunostained sections in the Anchoring Solution (0.1 mg/mL AcX) overnight at room temperature with gentle shaking.[13][14] This step covalently links proteins to the hydrogel backbone.[2][5]

V. Gelation (Day 6)

- Wash the sections twice in PBS for 30 minutes each to remove excess AcX.
- Prepare the Gelling Solution on ice. For 1 mL of Monomer Solution, add 10 µL of 10% TEMED and 10 µL of 10% APS. Mix well and use immediately.
- Create a gelation chamber: place two coverslips on a glass slide to act as spacers, with the tissue section placed in PBS between them.
- Remove the PBS and add the chilled Gelling Solution, covering the tissue section. Place another coverslip on top to create a sealed chamber.
- Incubate the chamber in a humidified incubator at 37°C for 2 hours to allow the gel to polymerize.[16]

VI. Digestion (Day 6-7)

- Carefully disassemble the gelation chamber. Using a scalpel, trim away the excess gel surrounding the tissue.[15]
- Place the gel-embedded tissue into a microcentrifuge tube containing freshly prepared Digestion Buffer with 8 units/mL Proteinase K.
- Incubate at room temperature overnight (~16 hours) with gentle agitation.[15] For a different balance of expansion vs. signal, this step can be adjusted (see Table 1).[10][12] This step homogenizes the tissue, allowing for even expansion.[1][2]

VII. Expansion and Imaging (Day 7)

- After digestion, carefully transfer the gel to a larger container (e.g., a 6-well plate or petri dish).
- Wash the gel three times in PBS for 10 minutes each to remove digestion buffer components.[15]
- Expand the sample by incubating it in an excess volume of distilled, deionized water (ddH₂O). Replace the ddH₂O every 20-30 minutes for 3-5 washes, or until the gel no longer increases in size.[13][15] The gel is extremely fragile in its expanded state; handle with care using a wide-bore pipette or a soft paintbrush.[15]
- For imaging, the expanded gel can be placed in a glass-bottom imaging dish. To prevent movement, the gel can be immobilized in low-melt agarose or placed on a poly-L-lysine coated surface.[3][11]
- Image the expanded sample using a confocal or light-sheet microscope equipped with objectives suitable for the expanded sample size.

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